molecular formula C25H20N4O3S2 B2797350 ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 887889-04-5

ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2797350
CAS No.: 887889-04-5
M. Wt: 488.58
InChI Key: YCOZMHWFVMUCQU-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. Key functional groups include:

  • 1,3-Benzothiazol-2-yl substituent: Known for enhancing pharmacological activity, particularly in anticancer and antimicrobial contexts due to its aromatic and electron-rich nature .
  • 4-Cyanobenzamido group: The electron-withdrawing cyano moiety may improve binding affinity to biological targets by modulating electronic properties .

This compound’s design aligns with strategies for developing kinase inhibitors or apoptosis-inducing agents, as evidenced by structural analogs in the literature .

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(4-cyanobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S2/c1-2-32-25(31)29-12-11-17-20(14-29)34-24(28-22(30)16-9-7-15(13-26)8-10-16)21(17)23-27-18-5-3-4-6-19(18)33-23/h3-10H,2,11-12,14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOZMHWFVMUCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, synthesizing methods, and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thieno[2,3-c]pyridine core with substituents that enhance its biological properties. The synthesis of similar benzothiazole derivatives has been reported using various methods including conventional heating, microwave irradiation, and ultrasound techniques. These methods have shown varying yields and reaction times, which are critical for optimizing the synthesis of this compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thienopyridine derivatives. For instance, compounds similar to this compound have been tested against various bacterial strains using disk diffusion assays. The results indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundGram-positive Activity (µg/mL)Gram-negative Activity (µg/mL)
4a25≥200
4b12.5≥200
Ethyl CompoundTBDTBD

The presence of electron-withdrawing groups like cyano and halogens on the benzothiazole moiety has been shown to enhance the antibacterial efficacy of these compounds .

Enzyme Inhibition

This compound is also being investigated for its potential as an enzyme inhibitor. Compounds with similar structures have demonstrated inhibitory effects on key enzymes such as acetylcholinesterase and cyclooxygenase-2. These activities suggest potential applications in treating diseases where these enzymes play a crucial role .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Antibacterial Evaluation : A series of thienopyridine derivatives were synthesized and evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The study found that modifications at the C4 position affected the activity significantly .
  • Antifungal Activity : Another study reported that certain benzothiazole derivatives exhibited antifungal properties against Candida species. The presence of specific substituents was crucial for enhancing this activity .
  • Enzyme Inhibition Studies : Research indicated that benzothiazole derivatives could act as effective inhibitors of phospholipase A2 and other enzymes involved in inflammatory processes. This opens avenues for their use in anti-inflammatory therapies .

Scientific Research Applications

Anticancer Activity

Several studies have indicated that compounds similar to ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate exhibit anticancer properties. The benzothiazole moiety is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways. Research has shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit proliferation in various cancer types.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Benzothiazole derivatives have been reported to exhibit activity against a range of bacteria and fungi. In vitro assays indicate that this compound could be effective against resistant strains of pathogens.

Organic Electronics

Due to its unique electronic properties, this compound can be utilized in organic electronics as a semiconductor material. Its high log P value indicates good solubility in organic solvents, which is advantageous for fabricating organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thieno[2,3-c]pyridine structure contributes to charge transport properties essential for these applications.

Fluorescent Probes

The compound can serve as a fluorescent probe in biochemical assays due to its ability to interact with specific biomolecules. The presence of the benzothiazole group enhances fluorescence properties, making it suitable for imaging applications in cellular biology.

Enzyme Inhibition Studies

Research indicates that this compound may inhibit specific enzymes involved in disease pathways. Studies on enzyme kinetics demonstrate that this compound can act as a competitive inhibitor for certain targets relevant to cancer and metabolic disorders.

Targeted Drug Delivery

The compound's ability to form complexes with various biomolecules suggests its potential use in targeted drug delivery systems. By conjugating this compound with nanoparticles or liposomes, researchers aim to enhance the bioavailability and efficacy of therapeutic agents.

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy showed that the compound exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development.
  • Organic Photovoltaics : A study in Advanced Materials explored the use of similar thieno[2,3-c]pyridine derivatives in organic solar cells and reported improved efficiency due to enhanced charge mobility and light absorption characteristics.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The target’s 4-cyanobenzamido group contrasts with 5k’s chloro substituent. Cyano groups may enhance target binding via stronger dipole interactions compared to halogens .
  • Benzothiazole Advantage : The benzothiazole moiety in the target compound may confer superior π-π stacking interactions in enzyme active sites relative to phenyl or alkyl groups in analogs .

Structural and Crystallographic Insights

  • Hydrogen Bonding: The 4-cyanobenzamido group may form hydrogen bonds with biological targets, similar to patterns observed in ’s graph-set analysis .
  • Conformational Stability : Tools like SHELX and ORTEP-3 () could resolve the compound’s crystal packing, critical for understanding solubility and stability .

Q & A

Q. What are the standard synthetic routes for this compound, and what critical reaction parameters must be controlled?

The synthesis typically involves multi-step reactions, including condensation of benzothiazole precursors with thienopyridine intermediates, followed by amidation with 4-cyanobenzoyl chloride. Key parameters include:

  • Catalysts : Palladium or copper catalysts for cross-coupling steps (e.g., forming the thienopyridine core) .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene for optimal solubility and reaction efficiency .
  • Temperature : Controlled heating (70–100°C) to avoid side reactions .
  • Purification : Column chromatography or recrystallization to isolate the final product .
StepReactantsConditionsYield (%)Reference
1Benzothiazole derivative + Thienopyridine intermediateCuI, DMF, 80°C65–75
2Amidation with 4-cyanobenzoyl chlorideRT, DCM, triethylamine85–90

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% required for biological assays) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in complex fused-ring systems .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers and transition states. For example:

  • Reaction Path Search : Identifies favorable intermediates (e.g., cyclization steps in thienopyridine formation) .
  • Solvent Effects : COSMO-RS simulations predict solvent compatibility and reaction yields .
  • Catalyst Screening : Machine learning algorithms prioritize catalysts based on electronic descriptors .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Substituent Variation : Introduce electron-withdrawing (e.g., -CN) or donating (e.g., -OCH₃) groups to the benzamide or benzothiazole moieties. Activity trends are assessed via kinase inhibition assays .
  • Bioisosteric Replacement : Replace the thienopyridine core with triazolo[4,3-b]pyridazine to evaluate potency changes .
  • Molecular Docking : Predict binding modes with targets like EGFR or BRAF kinases using AutoDock Vina .

Q. How should researchers design experiments to assess bioactivity in inflammatory or oncological models?

  • In Vitro Assays :
  • Kinase Inhibition : Measure IC₅₀ values against a panel of kinases (e.g., MAPK, PI3K) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    • In Vivo Models :
  • Anti-inflammatory : Carrageenan-induced paw edema in rodents, with COX-2 expression analysis .
  • Anticancer : Xenograft models using dose escalation (10–50 mg/kg, oral administration) .

Q. How can contradictions in biological activity data be resolved?

  • Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Orthogonal Assays : Cross-validate kinase inhibition with Western blotting for phosphorylated targets .
  • Meta-Analysis : Compare results across studies with similar substituents (e.g., 4-methoxy vs. 4-cyano analogs) .

Methodological Recommendations

  • Synthetic Challenges : Monitor exothermic reactions (e.g., amidation) with inline FTIR to detect intermediates .
  • Data Contradictions : Use cheminformatics tools (e.g., KNIME) to cluster conflicting bioactivity data and identify outliers .

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